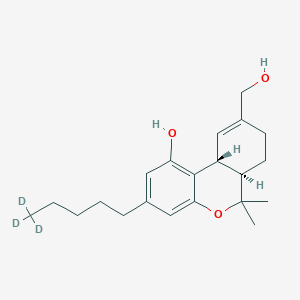

(+/-)-11-Hydroxy-delta9-THC-D3

Description

Evolution of Stable Isotope Labeling in Analytical Chemistry Research

The practice of using stable isotopes as tracers has a rich history, evolving from early applications in metabolic studies to its current sophisticated use in quantitative proteomics and drug metabolism. nih.govnih.gov Initially, the high cost and the complexity of detection limited their widespread use. However, the advent of high-resolution mass spectrometry has revolutionized the field, allowing for precise and sensitive measurements of isotopically labeled compounds. nih.govuit.no This technological leap has enabled researchers to track the metabolic fate of substances and quantify endogenous molecules with unprecedented accuracy. nih.gov The development of techniques like Stable Isotope Labeling by Amino Acids in Cell culture (SILAC) further expanded the applications of stable isotopes, allowing for dynamic analysis of proteomic changes over time. nih.gov

Significance of Deuterated Analogues in Quantitative Bioanalysis

In quantitative bioanalysis, which involves measuring the concentration of a substance in a biological matrix like blood or urine, accuracy and precision are paramount. Deuterated analogues of the analyte of interest have become the gold standard for use as internal standards in chromatographic techniques coupled with mass spectrometry (LC-MS, GC-MS). researchgate.netnih.gov The ideal internal standard should behave identically to the analyte during sample preparation (extraction, purification) and analysis, but be distinguishable by the detector. researchgate.net

Deuterated standards fulfill this role almost perfectly. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, meaning they experience similar extraction recovery and ionization efficiency. researchgate.net However, the mass difference introduced by the deuterium (B1214612) atoms allows the mass spectrometer to differentiate between the analyte and the internal standard. researchgate.net This co-elution and distinct mass-to-charge ratio enable the correction for any sample loss or variations in instrument response, leading to highly reliable quantitative results. researchgate.netnih.gov

Role of (±)-11-Hydroxy-Δ9-THC-D3 as a Research Standard

(±)-11-Hydroxy-Δ9-THC is a primary active metabolite of Δ9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. cerilliant.comrupahealth.com When THC is consumed, it is metabolized in the liver to 11-hydroxy-Δ9-THC, which is also psychoactive, before being further metabolized to the inactive 11-nor-9-carboxy-Δ9-THC (THC-COOH). rupahealth.com Therefore, the accurate measurement of 11-hydroxy-Δ9-THC is crucial in clinical toxicology, forensic analysis, and pharmacokinetic studies to understand cannabis consumption and its effects. cerilliant.comrupahealth.com

(±)-11-Hydroxy-Δ9-THC-D3 serves as a stable-labeled internal standard specifically for the quantification of (±)-11-hydroxy-Δ9-THC. cerilliant.com Its use in isotope dilution methods with LC/MS or GC/MS ensures the accuracy of test results for this important cannabinoid biomarker in various biological matrices. cerilliant.com The "D3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium. This specific labeling is critical for its function as an internal standard.

Overview of Advanced Research Methodologies for Cannabinoid Analysis

The analysis of cannabinoids has become increasingly sophisticated to meet the demands of medical research, forensic science, and the expanding legal cannabis market. While traditional techniques like thin-layer chromatography (TLC) can be used for basic screening, they lack the sensitivity and specificity for quantitative analysis in biological samples. nih.gov

Currently, the most powerful and widely used methods involve chromatography coupled with mass spectrometry. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique for quantifying a wide range of cannabinoids, including their acidic precursors and metabolites, without the need for derivatization. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS): While effective, GC-MS often requires a derivatization step to analyze acidic cannabinoids, as the high temperatures can cause them to decarboxylate. nih.gov

Modern approaches also focus on improving sample preparation techniques, with methods like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) being commonly used to isolate cannabinoids from complex matrices. nih.gov Furthermore, advanced analytical technologies such as hyperspectral imaging combined with machine learning are being explored for the rapid classification of cannabis plant chemotypes. ehu.eus

Compound Information

| Compound Name | Abbreviation | Use in this Context |

| (±)-11-Hydroxy-Δ9-tetrahydrocannabinol | (±)-11-Hydroxy-Δ9-THC | Analyte of interest; active metabolite of THC |

| (±)-11-Hydroxy-Δ9-tetrahydrocannabinol-D3 | (±)-11-Hydroxy-Δ9-THC-D3 | Deuterated internal standard for the analyte |

| Δ9-tetrahydrocannabinol | Δ9-THC | Parent compound of the analyte |

| 11-nor-9-carboxy-Δ9-tetrahydrocannabinol | THC-COOH | Inactive metabolite of THC |

| Cannabidiol | CBD | A non-psychoactive cannabinoid |

| Cannabinol (B1662348) | CBN | A degradation product of THC |

Research Findings on Analytical Methods

| Analytical Technique | Sample Matrix | Key Findings |

| LC-MS/MS | Whole blood | Capable of quantifying THC, its metabolites, and other cannabinoids. nih.gov |

| GC-MS | Hair, Oral Fluid | Commonly used for confirmatory analysis, but may require derivatization for acidic cannabinoids. nih.gov |

| HPLC-UV | Cannabis plant material | Considered a cost-effective gold standard for analyzing cannabinoids in plant samples. mdpi.com |

| Hyperspectral Imaging | Cannabis plants | A rapid, non-invasive method for classifying plant chemotypes based on cannabinoid content. ehu.eus |

Structure

3D Structure

Properties

IUPAC Name |

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16-,17-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBKSSAWEUDACY-MVOYJBSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362044-74-4 | |

| Record name | 362044-74-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Characterization for Research Applications

Chemical Synthetic Routes for Deuterated Cannabinoids

The synthesis of deuterated cannabinoids, including (+/-)-11-Hydroxy-delta9-THC-D3, is a specialized process that involves the introduction of deuterium (B1214612) atoms at specific molecular positions. This is critical for their function as internal standards in analytical testing.

Regioselective Deuteration Strategies for Hydroxy Metabolites

The synthesis of deuterated hydroxy metabolites like 11-hydroxy-Δ⁹-THC often involves multi-step processes. A common strategy for creating deuterated analogs for use as internal standards is to introduce the deuterium atoms in a stable position on the molecule, such as the pentyl side chain. caymanchem.com For instance, the synthesis of side-chain deuterated Δ⁹-THCVs has been achieved from 5-propylresorcinols that are specifically deuterated on the side chain. researchgate.net

One documented approach for synthesizing isotopically labeled Δ⁹-tetrahydrocannabinolic acid A (THCA-A-D3) starts with Δ⁹-tetrahydrocannabinol-D3 (THC-D3). capes.gov.br This method utilizes magnesium methyl carbonate (MMC) as a carboxylating agent. capes.gov.br While this reaction can produce the desired THCA-A isomer, it may also yield the positional isomer THCA-B as a byproduct. capes.gov.brresearchgate.net Optimization of the reaction conditions is therefore crucial to maximize the yield of the target compound. capes.gov.br Another general method for synthesizing cannabinoids involves the condensation of a chiral monoterpenoid alcohol with a resorcinol (B1680541) derivative, such as olivetol, in the presence of an acid catalyst. researchgate.net

Recent advancements have also explored the use of earth-abundant metal pincer catalysts for the regioselective deuteration of alcohols. rsc.org Depending on the metal used (e.g., manganese or iron), deuterium can be selectively incorporated at the α and/or β positions of primary alcohols using D₂O as the deuterium source and solvent. rsc.org This offers a potentially more cost-effective and environmentally benign route for synthesizing deuterated molecules. rsc.org

Challenges and Innovations in Labeled Cannabinoid Synthesis

The synthesis of labeled cannabinoids presents several challenges. One significant issue is achieving high optical purity and preventing deuterium scrambling or loss during the synthetic process. researchgate.net Furthermore, the synthesis can be complex and may result in the formation of isomeric byproducts, necessitating careful purification steps. capes.gov.brresearchgate.net The cost and availability of starting materials and reagents can also be a limiting factor. google.com

Innovations in this field focus on developing more efficient, high-yield, and stereoselective synthetic routes. mdpi.comresearchgate.net For example, efforts have been made to optimize existing methods, such as the carboxylation of THC with MMC, to improve the yield of the desired product. capes.gov.br The development of new catalytic methods, like the use of metal pincer complexes for regioselective deuteration, represents a significant step forward in creating more sustainable and cost-effective synthetic pathways. rsc.org Additionally, the synthesis of ¹³C-labeled cannabinoids has been explored as an alternative to deuterated standards to minimize potential inaccuracies in quantification that can arise from slight retention time differences in chromatography. mdpi.com

Spectroscopic Characterization of Deuterated Compounds

Following synthesis, rigorous spectroscopic analysis is essential to confirm the identity, purity, and isotopic enrichment of the deuterated compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques employed for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Purity Assessment

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of cannabinoids. nih.govresearchgate.nettechnologynetworks.com Complete ¹H and ¹³C NMR assignments have been determined for major cannabinoids using one- and two-dimensional NMR techniques, including ¹H-¹H COSY, HMQC, and HMBC. nih.govresearchgate.net These reference spectra are invaluable for confirming the structure of newly synthesized compounds.

For deuterated compounds, NMR is used to verify the position and extent of deuterium incorporation. The absence of signals at specific positions in the ¹H NMR spectrum, coupled with corresponding changes in the ¹³C NMR spectrum, confirms successful deuteration. Quantitative NMR (qNMR) methods, both ¹H and ¹³C, have been developed for the analysis of cannabinoids and can be applied to assess the purity of deuterated standards. mdpi.comnih.govmdpi.com Sample preparation for NMR analysis typically involves dissolving the compound in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃). nih.govtechnologynetworks.comresearchgate.net

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cannabinoids

| Compound | Proton/Carbon | Chemical Shift (ppm) | Multiplicity |

| Δ⁹-THC | H-10 | ~6.40 | s |

| CBD | H-9trans | ~4.65 | m |

| CBDA | H-9cis | ~4.38 | m |

| Δ⁹-THC | C-9 | ~124.0 | |

| CBD | C-1 | ~108.0 |

Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions. Data compiled from multiple sources. mdpi.comnih.govmdpi.com

Mass Spectrometry for Isotopic Enrichment Verification

Mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is the primary technique for verifying the isotopic enrichment of deuterated compounds and for their use in quantitative analysis. ojp.govnih.govnih.gov In MS analysis, the deuterated standard is distinguished from the non-deuterated analyte by its higher mass-to-charge ratio (m/z). google.comresearchgate.net

For this compound, the three deuterium atoms increase the molecular weight by three mass units compared to the unlabeled compound. caymanchem.com This mass difference is critical to avoid isotopic overlap during MS analysis. researchgate.net High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition, further verifying the incorporation of deuterium. The isotopic purity is determined by measuring the relative abundance of the deuterated form versus any remaining non-deuterated (d₀) or partially deuterated (d₁, d₂) forms. lgcstandards.comlgcstandards.com For example, analysis of a batch of (-)-trans-Δ⁹-Tetrahydrocannabinol-D3 showed an isotopic purity with d₀/d₃ at 0.0%, d₁/d₃ at 0.2%, and d₂/d₃ at 1.5%. lgcstandards.com

Interactive Table 2: GC-MS/MS Parameters for Cannabinoid Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |

| THC | 386 | 371 | THC-D3 |

| 11-OH-THC | 371 | 371 | 11-OH-THC-D3 |

| THC-COOH | 371 | 371 | THC-COOH-D9 |

| CBD | 390 | 337 | CBD-D3 |

Note: Specific ions and retention times can vary based on the derivatization agent and chromatographic conditions used. Data compiled from multiple sources. nih.govnih.gov

Isotopic Purity and Integrity in Reference Material Production

The production of certified reference materials (CRMs) of deuterated cannabinoids like this compound requires stringent quality control to ensure high isotopic purity and stability. lgcstandards.com Manufacturers provide a comprehensive Certificate of Analysis (CoA) that details the material's characterization, including its isotopic enrichment, chemical purity, and stability under various storage conditions. lgcstandards.comlgcstandards.com

Isotopic purity is a critical parameter, and it is typically required to be very high, often with the primary deuterated form (e.g., d₃) comprising ≥99% of all deuterated forms. caymanchem.comcaymanchem.com The CoA will often specify the percentage of lower-deuterated forms. lgcstandards.comlgcstandards.com

The stability of the reference material is also crucial for its reliability. Long-term stability studies are performed under recommended storage conditions (e.g., refrigerated or frozen) to establish an expiry date. lgcstandards.comlgcstandards.comoup.com Short-term stability studies are also conducted at various temperatures to ensure the product's integrity during transport. lgcstandards.comlgcstandards.com For instance, stability studies on a non-deuterated THC solution showed no degradation after two weeks at -18°C and +40°C, supporting transport at ambient temperatures. lgcstandards.com Long-term studies over five years in a refrigerator indicated a minimal decrease in purity. lgcstandards.com The production of these reference materials often adheres to international standards such as ISO 17034 to ensure their quality and reliability for analytical laboratories. lgcstandards.comnih.gov

Advanced Analytical Methodologies Utilizing ± 11 Hydroxy Δ9 Thc D3

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become a preferred method for the analysis of cannabinoids and their metabolites in biological matrices due to its high sensitivity and selectivity. nih.govnih.gov The use of (±)-11-OH-THC-D3 as an internal standard is fundamental to achieving reliable and accurate quantification in these complex samples. nih.govescholarship.org

Development and Optimization of Chromatographic Separations

The development of robust chromatographic methods is essential for the successful analysis of cannabinoids, which often exist as complex mixtures of isomers and related compounds. nih.govlcms.cz

The choice of stationary phase and mobile phase composition significantly impacts the separation of cannabinoids. chromatographyonline.commdpi.com Reversed-phase chromatography is the most common approach, with C18 columns being widely used. mdpi.comd-nb.info Studies have shown that C18 stationary phases provide good hydrophobic interaction, which is crucial for retaining and separating cannabinoids. mdpi.comcannabissciencetech.com Other stationary phases, such as C8, Phenyl-Hexyl, and fluorophenyl phases, have also been investigated to optimize selectivity, particularly for challenging separations of isomers. lcms.czmdpi.comlcms.cz For instance, a Raptor FluoroPhenyl column has demonstrated superior performance in resolving Δ8-THC-COOH and Δ9-THC-COOH isomers compared to C18 and Biphenyl phases. lcms.cz

Mobile phase optimization is equally critical. Typically, mobile phases consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. mdpi.comd-nb.info Gradients are commonly employed to achieve the separation of a wide range of cannabinoids with varying polarities within a reasonable run time. nih.gov For example, a gradient of water and methanol, both containing 0.1% formic acid, has been successfully used for the separation of THC and its metabolites. researchgate.netnih.gov The pH of the aqueous component of the mobile phase can also be adjusted to improve the separation of acidic cannabinoids. mdpi.com

Interactive Table: Examples of Column Chemistries and Mobile Phases for Cannabinoid Analysis

| Stationary Phase | Column Dimensions | Mobile Phase A | Mobile Phase B | Reference |

| Raptor FluoroPhenyl | 100 x 3.0 mm, 2.7 µm | 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | lcms.cz |

| Acquity BEH C18 | 1.7 µm | 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | researchgate.netnih.gov |

| Raptor Biphenyl | 100 x 2.1 mm, 2.7 µm | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | lcms.cz |

| Raptor ARC-18 | 100 x 2.1 mm, 2.7 µm | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | lcms.cz |

| Accucore C18 | 50 x 2.1 mm, 2.6 µm | 10mM Ammonium Formate + 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | thermofisher.com |

A significant challenge in cannabinoid analysis is the presence of isomers, such as Δ8-THC and Δ9-THC, and their respective metabolites, which are often difficult to separate using standard chromatographic methods. lcms.cznih.gov The development of methods that can effectively resolve these isomers is crucial for accurate identification and quantification, as their co-elution can lead to inaccurate results. lcms.czsepscience.com For example, the emergence of Δ8-THC products has created analytical complications due to its structural similarity to the more prevalent Δ9-THC. nih.govsepscience.com

Researchers have focused on optimizing column chemistry and mobile phase conditions to achieve baseline separation of these isomers. cannabissciencetech.comlcms.cz The use of specialized column chemistries, like fluorophenyl phases, has proven effective in resolving isomers of THC and its metabolites. lcms.czlcms.czlcms.cz Additionally, careful optimization of the mobile phase gradient and temperature can enhance resolution. oup.com

Analytical interferences from other cannabinoids or matrix components can also impact the accuracy of results. nist.govresearchgate.net For instance, cannabinol (B1662348) (CBN) has been reported to potentially interfere with the analysis of Δ8-THC. oup.com The use of highly selective LC-MS/MS methods, coupled with optimized chromatography, helps to minimize these interferences. nist.govresearchgate.net

Column Chemistry and Mobile Phase Considerations

Mass Spectrometric Detection Parameters and Strategies

Mass spectrometry provides the high selectivity and sensitivity required for the detection and quantification of cannabinoids at low concentrations in complex biological matrices. azolifesciences.comnih.gov

Electrospray ionization (ESI) is a commonly used ionization technique for the analysis of cannabinoids by LC-MS/MS. azolifesciences.comnih.gov It is a soft ionization technique that typically produces a protonated molecule [M+H]+, minimizing fragmentation in the source. d-nb.info Both positive and negative ESI modes can be employed, depending on the specific analyte. For instance, THC and its hydroxy metabolites are often analyzed in positive mode, while the carboxylic acid metabolites can be detected in negative mode. lcms.cznih.gov

Atmospheric pressure chemical ionization (APCI) is another ionization technique that has been used for cannabinoid analysis. nih.govd-nb.info One study found that APCI was associated with less ion suppression in plasma and urine samples compared to ESI, leading to better performance for the quantification of a panel of 11 cannabinoids. nih.gov

Multiple Reaction Monitoring (MRM) is the most common scan mode used for quantification in tandem mass spectrometry. nih.govnih.gov In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is selected in the third quadrupole. researchgate.net This highly specific process significantly reduces background noise and increases sensitivity and selectivity. nih.gov

For the analysis of 11-OH-THC using its deuterated internal standard, specific MRM transitions are monitored for both the analyte and the internal standard. escholarship.orgnih.gov The ratio of the response of the analyte to the internal standard is used for quantification, which corrects for variations in sample preparation and instrument response. nih.gov Typically, two or more MRM transitions are monitored for each analyte to provide a quantifier and a qualifier ion, ensuring the accuracy of identification. researchgate.net The ratio of the qualifier to the quantifier ion must fall within a specified tolerance for the result to be considered positive. ct.gov

Interactive Table: Example MRM Transitions for THC Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |

| 11-OH-THC | 331.2 | 193.1 | 313.1 | nih.gov |

| 11-OH-THC-D3 | 334.2 | 196.1 | Not specified | restek.com |

| THC-COOH | 345.2 | 327.2 | 299.2 | nih.gov |

| THC-COOH-D3 | 348.2 | 330.2 | Not specified | nih.gov |

Note: The specific MRM transitions can vary between different laboratories and instrument platforms.

Ionization Techniques (e.g., Electrospray Ionization, Chemical Ionization)

Role of (±)-11-Hydroxy-Δ9-THC-D3 as an Internal Standard in Quantification

In the quantitative analysis of cannabinoids, (±)-11-Hydroxy-Δ9-THC-D3 is employed as an internal standard to enhance the accuracy and precision of analytical measurements. pharmaceuticalonline.com Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. karger.com The use of a deuterated analog like (±)-11-Hydroxy-Δ9-THC-D3 is particularly advantageous because it is chemically identical to the analyte of interest, 11-OH-THC, but has a different mass due to the presence of deuterium (B1214612) atoms. google.com This mass difference allows it to be distinguished by mass spectrometry, while its similar chemical behavior ensures that it experiences comparable effects during extraction, derivatization, and chromatographic separation. karger.com

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique that relies on the use of isotopically labeled internal standards. In this method, a known amount of the deuterated standard, (±)-11-Hydroxy-Δ9-THC-D3, is added to the sample at the beginning of the analytical process. google.com The standard and the native analyte are then extracted and analyzed together. Mass spectrometry is used to measure the ratio of the native analyte to the isotopically labeled standard. Because the standard is subject to the same sample preparation and analysis conditions as the analyte, this ratio remains constant regardless of variations in sample recovery or instrument response. karger.com This allows for a more precise measurement of the analyte's concentration. karger.com While deuterated standards are common, in some cases, ¹³C and ¹⁸O isotopically labeled standards may be more appropriate for LC-MS-based quantification to avoid potential differences in physiochemical properties. karger.com

Compensation for Matrix Effects and Ion Suppression

Biological samples like blood and plasma are complex matrices that can interfere with the analysis of target compounds. researchgate.net These matrix effects, including ion suppression or enhancement, can significantly impact the accuracy of mass spectrometry measurements. chromatographyonline.comnih.gov Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal. Because the deuterated internal standard, (±)-11-Hydroxy-Δ9-THC-D3, has nearly identical chemical and physical properties to the native analyte, it is affected by matrix effects in a similar manner. By measuring the ratio of the analyte to the internal standard, the effects of ion suppression can be effectively compensated for, leading to more accurate and reliable quantification. lcms.czresearchgate.net However, it is crucial that the analyte and its stable-isotope-labeled internal standard co-elute for this compensation to be effective.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of cannabinoids and their metabolites. nih.govojp.gov It offers high sensitivity and specificity, making it suitable for forensic and clinical applications. jst.go.jpresearchgate.net The use of (±)-11-Hydroxy-Δ9-THC-D3 as an internal standard is integral to many GC-MS methods for the quantification of 11-OH-THC. cerilliant.comresearchgate.net

Sample Preparation and Derivatization Techniques for Volatility Enhancement

Prior to GC-MS analysis, cannabinoids often require derivatization to increase their volatility and improve their chromatographic properties. nih.govresearchgate.net Derivatization involves chemically modifying the analytes to make them more suitable for GC analysis. sigmaaldrich.comljmu.ac.uk Common derivatization reagents for cannabinoids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netgcms.cz These reagents replace active hydrogen atoms in the hydroxyl groups of the cannabinoids with trimethylsilyl (B98337) (TMS) groups, resulting in more volatile and thermally stable derivatives. sigmaaldrich.comljmu.ac.uk The derivatization process is also applied to the internal standard, (±)-11-Hydroxy-Δ9-THC-D3, ensuring that it behaves similarly to the analyte during the GC-MS analysis. gcms.cznih.gov

Selected Ion Monitoring (SIM) and Chemical Ionization (CI) Approaches

In GC-MS analysis, Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity. ascld.org Instead of scanning the entire mass spectrum, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the analytes and the internal standard. researchgate.net This targeted approach significantly improves the signal-to-noise ratio, allowing for the detection and quantification of very low concentrations of the target compounds. nih.gov For example, in the analysis of derivatized 11-OH-THC and its deuterated standard, specific ions corresponding to their molecular ions or characteristic fragments are monitored. nih.govgcms.cz Chemical Ionization (CI) is another technique that can be used in GC-MS. nih.gov It is a "softer" ionization method compared to electron impact (EI) ionization and can result in less fragmentation and a more abundant molecular ion, which can be beneficial for quantification. researchgate.netnih.gov

Method Validation in Research Settings

The development of analytical methods for the quantification of cannabinoids requires rigorous validation to ensure their reliability and accuracy. chromatographyonline.comnih.gov Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. ascld.orgojp.gov Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net The use of (±)-11-Hydroxy-Δ9-THC-D3 as an internal standard is crucial for achieving the stringent requirements of method validation in forensic and clinical research. pharmaceuticalonline.comojp.gov For instance, validation studies have demonstrated the linearity of calibration curves over a specific concentration range for both Δ9-THC and 11-hydroxy-Δ9-THC using deuterated internal standards.

Below is an interactive table summarizing typical validation parameters from a study utilizing a deuterated internal standard for cannabinoid analysis.

| Parameter | Δ9-THC | 11-hydroxy-Δ9-THC |

| Linearity Range | 0.250 - 250 ng/mL | 0.250 - 250 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 0.250 ng/mL | 0.250 ng/mL |

| Inter-assay Precision (%CV) | 6.8 - 12.3 | 7.0 - 15.5 |

| Intra-assay Precision (%CV) | 6.8 - 12.3 | 7.0 - 15.5 |

| Accuracy (Relative Error %) | 7.0 - 15.5 | 7.0 - 15.5 |

| Extraction Recovery | 68.7 - 84.1% | 68.7 - 84.1% |

| Data derived from representative studies. ojp.gov |

This table showcases how the use of internal standards contributes to achieving acceptable levels of precision and accuracy in analytical methods. The validation process ensures that the method is robust and can provide reliable data for research and clinical applications. chromatographyonline.comnih.gov

Assessment of Linearity and Calibration Curve Performance

The use of (±)-11-OH-THC-D3 as an internal standard is crucial for establishing the linearity of an analytical method. Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. This is typically evaluated by constructing calibration curves.

In numerous validated methods, (±)-11-OH-THC-D3 is added at a constant concentration to a series of calibration standards with known concentrations of the target analyte, 11-hydroxy-Δ9-THC (11-OH-THC). The ratio of the analyte's peak area to the internal standard's peak area is then plotted against the analyte concentration. A linear relationship, indicated by a high coefficient of determination (r²), confirms the method's suitability for quantification.

For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Δ9-THC and 11-OH-THC in human plasma demonstrated linearity over a concentration range of 0.250 to 250 ng/mL for both analytes. The calibration curves, which used deuterated analogs as internal standards, consistently yielded regression coefficients (r²) of 0.9970 or greater for Δ9-THC and 0.9968 or greater for 11-OH-THC. Similarly, another study employing two-dimensional gas chromatography with mass spectrometry (2D-GCMS) established a linear dynamic range for 11-OH-THC from 0.125 to 25 ng/mL. nih.gov In this case, the coefficients of determination for all calibration curves were greater than 0.990. nih.gov

The performance of calibration curves is often enhanced by using a weighted least-squares regression analysis, typically with a weighting factor of 1/x or 1/x², to ensure accuracy across the entire concentration range, especially at the lower limits. nih.gov

Table 1: Examples of Linearity and Calibration Curve Performance in Analytical Methods Utilizing Deuterated 11-OH-THC

| Analytical Technique | Matrix | Analyte | Linear Range (ng/mL) | Coefficient of Determination (r²) | Reference |

| LC-MS/MS | Human Plasma | 11-OH-THC | 0.250 - 250 | ≥ 0.9968 | |

| 2D-GCMS | Plasma | 11-OH-THC | 0.125 - 25 | > 0.990 | nih.gov |

| GC-MS | Meconium | 11-OH-THC | 5 - 265 | > 0.998 | oup.com |

| UPLC-MS/MS | Whole Blood | 11-OH-THC | LOQ - 50 | > 0.999 | researchgate.net |

| LC-MS/MS | Plasma | 11-OH-THC | 0 - 10 | 0.991 | ata-journal.org |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. The use of (±)-11-OH-THC-D3 as an internal standard is vital in accurately determining these crucial method sensitivity parameters.

In a validated two-dimensional gas chromatography/mass spectrometry (GC/MS) method, the LOQ for 11-OH-THC in human plasma was established at 0.25 ng/mL, with the LOD being the same. nih.gov Another study using a similar 2D-GCMS technique reported an even lower LOQ of 0.125 ng/mL for 11-OH-THC in plasma. nih.gov An ultra-performance liquid chromatography/tandem mass spectrometry (UPLC/MS/MS) method determined the LOQ for 11-OH-THC in whole blood to be 0.1 ng/mL. researchgate.net

The determination of LOD and LOQ often involves analyzing blank matrix samples and samples spiked at low concentrations. The signal-to-noise ratio is a common criterion, where a ratio of 3:1 is typically used for the LOD and 10:1 for the LOQ. The use of a deuterated internal standard like (±)-11-OH-THC-D3 helps to ensure that the detected signals are genuinely from the analyte and not from matrix interference, thereby increasing the confidence in the determined LOD and LOQ values.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for 11-OH-THC Using Deuterated Internal Standards

| Analytical Technique | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| 2D-GC/MS | Human Plasma | 0.25 | 0.25 | nih.gov |

| 2D-GCMS | Plasma | 0.125 | 0.125 | nih.gov |

| GC/MS | Meconium | 5 | 5 | oup.com |

| UPLC/MS/MS | Whole Blood | Not specified | 0.1 | researchgate.net |

| LC-MS/MS | Plasma | 0.08 | 0.15 | ata-journal.org |

Evaluation of Extraction Efficiency and Recovery

Extraction efficiency and recovery are critical parameters in analytical method validation, indicating how effectively an analyte is extracted from the sample matrix. (±)-11-OH-THC-D3 plays a pivotal role in these evaluations. By adding a known amount of the deuterated standard to the sample before the extraction process, it undergoes the same potential losses as the non-deuterated analyte.

The recovery is calculated by comparing the peak area of the analyte in a pre-extracted spiked sample to that in a post-extraction spiked sample. The use of the internal standard helps to normalize for any variability in the extraction process and instrumental analysis.

A study using a QuEChERS-based extraction method for whole blood reported analytical recovery results for HHC metabolites, which are structurally similar to THC metabolites, ranging from 81.7% to 110.7%. mdpi.com In another method for the analysis of 11-OH-THC in meconium, the extraction efficiency was determined to be 78.6%. oup.com A separate study reported extraction efficiencies for 11-OH-THC in plasma ranging from 75% to 93%. ata-journal.org These high recovery values indicate the effectiveness of the extraction procedures, with the deuterated internal standard providing a reliable means of assessment.

Table 3: Extraction Efficiency and Recovery of 11-OH-THC

| Analytical Technique | Matrix | Extraction Method | Extraction Efficiency / Recovery (%) | Reference |

| GC/MS | Meconium | Solid Phase Extraction | 78.6 | oup.com |

| LC-MS/MS | Plasma | Liquid-Liquid Extraction | 75 - 93 | ata-journal.org |

| GC-MS/MS | Whole Blood | QuEChERS | 81.7 - 110.7 | mdpi.com |

Investigations into Analytical Robustness and Specificity

The robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters, while specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present. (±)-11-OH-THC-D3 is essential for ensuring both.

Specificity is demonstrated by analyzing blank matrix samples from different sources to check for interferences at the retention time of the analyte and its internal standard. In one study, six different human plasma sources were analyzed, and no endogenous signals were observed that interfered with the detection of the analytes or their deuterated internal standards. nih.gov Furthermore, the method's specificity was challenged by spiking samples with a panel of 23 potentially interfering drugs, and no significant interference was found. nih.gov

The robustness of a method is evaluated by making small changes to parameters such as mobile phase composition, pH, column temperature, and flow rate. The consistent performance of the internal standard under these varied conditions provides confidence in the method's robustness for routine use. The use of a deuterated internal standard like (±)-11-OH-THC-D3 is a key component in demonstrating that the method is reliable and can produce accurate results even with minor variations in experimental conditions.

Mechanistic Biochemical and Metabolic Investigations Utilizing ± 11 Hydroxy Δ9 Thc D3

Enzymatic Biotransformation Pathways of Cannabinoids in In Vitro Systems

The in vitro metabolism of cannabinoids, including the conversion of Δ9-tetrahydrocannabinol (THC) to 11-hydroxy-Δ9-THC (11-OH-THC), is a multi-step process primarily occurring in the liver. okstate.edu This biotransformation involves two main phases of enzymatic reactions.

Identification and Characterization of Cytochrome P450 Enzymes (e.g., CYP2C9, CYP3A4, CYP2D6)

Phase I metabolism is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. tandfonline.comtandfonline.com Several CYP isoforms are involved in the hydroxylation of THC to its active metabolite, 11-OH-THC. tandfonline.com In vitro studies using human hepatic microsomes and recombinant CYP enzymes have identified CYP2C9 as the primary enzyme responsible for this conversion. springermedizin.deresearchgate.net CYP3A4 and CYP2C19 also contribute to this metabolic step, but to a lesser extent. springermedizin.deresearchgate.net The further oxidation of 11-OH-THC to the inactive metabolite, 11-nor-9-carboxy-THC (THC-COOH), is also mediated by CYP enzymes, with CYP2C9 and CYP3A4 playing significant roles. springermedizin.dewikipedia.org

The involvement of specific CYP enzymes in cannabinoid metabolism is highlighted by inhibition studies. For instance, sulfaphenazole, a selective inhibitor of CYP2C9, markedly inhibits the 11-hydroxylation of THC. researchgate.net Conversely, ketoconazole, a selective inhibitor of CYP3A enzymes, strongly inhibits hydroxylation at other positions on the cannabinoid molecule. researchgate.net

| Enzyme Family | Key Enzymes | Role in THC Metabolism |

| Cytochrome P450 (CYP) | CYP2C9 | Primary enzyme for the hydroxylation of THC to 11-OH-THC and its further oxidation to THC-COOH. springermedizin.deresearchgate.net |

| CYP3A4 | Contributes to the hydroxylation of THC and the oxidation of 11-OH-THC. springermedizin.dewikipedia.org | |

| CYP2C19 | Plays a minor role in the hydroxylation of THC. springermedizin.de | |

| CYP2D6 | Involved in the depletion of THC. nih.gov |

Role of UDP-Glucuronosyltransferases (UGTs) in Conjugation Studies

Following Phase I oxidation, the resulting metabolites undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body. okstate.edu This process is primarily catalyzed by UDP-glucuronosyltransferases (UGTs). tandfonline.comnih.gov UGTs transfer glucuronic acid from UDP-glucuronic acid (UDPGA) to the cannabinoid metabolites, forming more polar glucuronide conjugates. nih.gov

Studies with recombinant UGTs have shown that specific isoforms are responsible for the glucuronidation of different THC metabolites. UGT1A9 and UGT1A10 have been identified as the key enzymes for the glucuronidation of both THC and 11-OH-THC. springermedizin.denih.gov Interestingly, the further oxidized metabolite, THC-COOH, is a substrate for UGT1A1 and UGT1A3, while its recognition by UGT1A9 and UGT1A10 is diminished. nih.gov The resulting THC-COOH-glucuronide is a major metabolite found in urine. nih.govresearchgate.net

| Enzyme Family | Key Enzymes | Role in THC Metabolite Conjugation |

| UDP-Glucuronosyl-transferases (UGT) | UGT1A9 | Glucuronidation of THC and 11-OH-THC. springermedizin.denih.gov |

| UGT1A10 | Glucuronidation of THC and 11-OH-THC. springermedizin.denih.gov | |

| UGT1A1 | Glucuronidation of THC-COOH. nih.gov | |

| UGT1A3 | Glucuronidation of THC-COOH. nih.gov |

Kinetic Analysis of Enzyme-Substrate Interactions using Deuterated Substrates

Deuterated internal standards, such as (±)-11-Hydroxy-Δ9-THC-D3, are invaluable for the kinetic analysis of enzyme-substrate interactions. okstate.edumdpi.com These labeled compounds allow for precise quantification of metabolites in complex biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.commdpi.com By using deuterated standards, researchers can accurately determine key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which describe the affinity of an enzyme for its substrate and its catalytic efficiency, respectively. nih.gov

For instance, in vitro kinetic studies with pooled human liver microsomes have utilized these methods to estimate the kinetic parameters for the depletion of THC and 11-OH-THC and the formation of their respective metabolites. nih.gov These analyses have revealed that UGT enzymes exhibit a higher Km but a lower Vmax for the depletion of 11-OH-THC compared to CYP enzymes. nih.gov

Isotope Effects in Metabolic Research

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can significantly influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). news-medical.net This effect is a powerful tool in metabolic research for understanding reaction mechanisms.

Deuterium Isotope Effects on Reaction Rates and Metabolite Formation

The C-H bond is weaker than the C-D bond. Consequently, reactions that involve the breaking of a C-H bond as the rate-determining step will proceed more slowly when hydrogen is replaced with deuterium. news-medical.netresearchgate.net This slowing of the reaction rate is the deuterium isotope effect. news-medical.net In the context of drug metabolism, deuteration at a site of metabolic oxidation can decrease the rate of metabolite formation. researchgate.net The magnitude of the observed KIE can provide insights into the reaction mechanism. A large KIE suggests that C-H bond cleavage is the rate-limiting step. researchgate.net

Tracing Metabolic Fates with Stable Isotope Labels

Stable isotope labeling is a powerful technique in drug metabolism studies. By introducing atoms of a heavier isotope, such as deuterium (D), into a drug molecule, researchers can readily distinguish the compound and its subsequent metabolites from endogenous molecules using mass spectrometry. The compound (±)-11-OH-Δ9-THC-D3 is specifically designed for this purpose, enabling what is known as the isotope dilution method. While not directly used as a metabolic tracer in the available research, its role as an internal standard is crucial for accurately tracing the metabolic fate of 11-OH-THC.

The metabolic pathways of cannabinoids are extensively studied in in vitro systems, such as human liver microsomes (HLMs) and S9 fractions, which contain a variety of drug-metabolizing enzymes. nih.govspringermedizin.de These systems allow for the investigation of specific enzymatic reactions without the complexities of a whole organism.

In such studies, non-labeled 11-OH-THC is incubated with the enzyme preparation, and its depletion and the formation of metabolites are monitored over time. nih.gov The accurate quantification of these changes heavily relies on the use of deuterated standards like (±)-11-OH-Δ9-THC-D3. oup.com

Research using HLMs has identified the key enzymes responsible for the further metabolism of 11-OH-THC. It has been shown that 11-OH-THC is metabolized by both UDP-glucuronosyltransferase (UGT) and cytochrome P450 (P450) enzymes. nih.gov Specifically, UGT2B7 and UGT1A9 are major contributors to the glucuronidation of 11-OH-THC, a phase II metabolic reaction that facilitates excretion. nih.gov Concurrently, CYP2C9 and CYP3A4 enzymes are involved in its further oxidation. nih.gov

The following table summarizes the enzymes involved in the metabolism of 11-OH-THC as identified in studies using human liver microsomes.

| Enzyme Family | Specific Enzymes | Metabolic Role |

| Cytochrome P450 | CYP2C9, CYP3A4 | Oxidation of 11-OH-THC |

| UDP-glucuronosyltransferase | UGT2B7, UGT1A9 | Glucuronidation of 11-OH-THC |

This table is based on findings from studies investigating the metabolism of 11-OH-THC in human liver microsomes. nih.gov

Recent investigations have led to the discovery of previously unconfirmed human metabolites of Δ9-THC. These discoveries were corroborated through in vitro experiments with human liver microsomes. mdpi.com One significant finding is the identification of 11-hydroxy-hexahydrocannabinol (11-OH-HHC) and 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) as human phase I metabolites of Δ9-THC. mdpi.com

In these studies, Δ9-THC and its primary metabolite, 11-OH-THC, were incubated with pooled human liver microsomes. mdpi.com The results demonstrated that both Δ9-THC and 11-OH-THC could be metabolized to HHC-COOH. mdpi.com Interestingly, 11-OH-HHC was only detected in the incubations containing 11-OH-THC. mdpi.com This suggests a metabolic pathway where Δ9-THC is first converted to 11-OH-THC, which is then reduced to form 11-OH-HHC and subsequently oxidized to HHC-COOH. mdpi.com

The analytical methods used to detect and quantify these novel metabolites employed deuterated internal standards, including 11-OH-THC-D3, to ensure the accuracy of the results. mdpi.com The table below presents the findings from the incubation of Δ9-THC and its metabolites with human liver microsomes.

| Incubated Compound | Detected Novel Metabolite(s) |

| Δ9-THC | 9R-HHC-COOH |

| 11-OH-THC | 9R-HHC-COOH, 9S-HHC-COOH, 11-OH-HHC |

| THC-COOH | None |

This table summarizes the novel metabolites identified after incubating Δ9-THC and its metabolites with pooled human liver microsomes. mdpi.com

Furthermore, preclinical studies in rodent models provide valuable data on the pharmacokinetic profiles of THC and its metabolites. In one such study, the concentrations of THC and 11-OH-THC were measured in the plasma and brain of rats following different routes of administration. biorxiv.org While this study focused on the pharmacokinetics of the non-labeled compounds, it relied on deuterated standards, including THC-D3 and THC-COOH-D3, for accurate quantification. biorxiv.org The data from such preclinical investigations are essential for understanding the distribution and metabolic fate of these compounds in a living system.

The table below shows a sample of pharmacokinetic data from a preclinical study in rats, illustrating the levels of 11-OH-THC in plasma and brain tissue at various time points after injection.

| Time Point (minutes) | Mean Plasma 11-OH-THC (ng/mL) | Mean Brain 11-OH-THC (ng/g) |

| 15 | ~50 | ~20 |

| 30 | ~88 | ~60 |

| 60 | ~85 | ~98 |

| 90 | ~80 | ~95 |

| 240 | ~30 | ~35 |

This table presents approximate mean concentrations of 11-OH-THC in male rats following injection, based on data from a preclinical study. biorxiv.org

Applications in Preclinical Research Models and Analytical Reference

Use in In Vitro Cell Culture Models for Mechanistic Studies

While direct mechanistic studies on (+/-)-11-Hydroxy-delta-9-THC-D3 are not the primary focus of in vitro research, its use is integral to studies investigating the metabolism and effects of THC. For instance, in studies using aggregate cultures of fetal rat brain cells, which include both neurons and glial cells, the deuterated standard is essential for quantifying the formation of 11-OH-THC. researchgate.net These models have demonstrated that brain aggregates can metabolize THC, and the presence of both neurons and glia can influence the accumulation of THC. researchgate.net

In another application, researchers used HEK cells overexpressing various human solute carrier transporters to investigate whether THC and its metabolites are substrates or inhibitors of these transporters. mdpi.com In these experiments, (+/-)-11-Hydroxy-delta9-THC-D3 was used to lyse the cells and prepare the samples for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, enabling the precise measurement of the non-deuterated cannabinoids within the cells. mdpi.com Such studies are crucial for understanding the transport mechanisms that may influence the distribution and clearance of THC and its metabolites in the body. mdpi.com

Application in Animal Models for Basic Metabolic and Disposition Research

Animal models are fundamental for understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion—of cannabinoids. In these studies, this compound is indispensable as an internal standard for the quantification of 11-OH-THC in various biological matrices.

For example, a study in mice exposed to cannabis smoke utilized this deuterated standard to establish the pharmacokinetic profiles of Δ9-THC and its metabolites in both plasma and brain tissue. frontiersin.org This research provided valuable data on the time course of these compounds and investigated the influence of factors like age, sex, and mouse strain on cannabinoid levels. frontiersin.org Another study used a rabbit model to investigate cannabinoid distribution and postmortem redistribution, again relying on deuterated standards for accurate measurement. okstate.edu

The data below summarizes key findings from a pharmacokinetic study in mice, illustrating the utility of deuterated standards in such research.

| Time Point (minutes) | Male Plasma 11-OH-THC (ng/mL) | Female Plasma 11-OH-THC (ng/mL) | Male Brain 11-OH-THC (ng/mL) | Female Brain 11-OH-THC (ng/mL) |

| 10 | Peak Concentration | - | 5.93 | - |

| 20 | - | - | Peak Concentration | - |

| 40 | - | Peak Concentration | - | 3.9 |

| >40 | Below LLOQ | Below LLOQ | Below LLOQ | Below LLOQ |

LLOQ: Lower Limit of Quantification. Data adapted from a study on the pharmacokinetics of Δ9-THC in mice. frontiersin.org

Role as a Certified Reference Material (CRM) in Global Laboratories

This compound is widely used as a Certified Reference Material (CRM) in forensic and clinical toxicology laboratories worldwide. cerilliant.comlgcstandards.comlgcstandards.com As a stable-labeled internal standard, it is crucial for analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). cerilliant.comcenmed.com Its use is essential for applications like cannabinoid testing, urine drug testing, and clinical toxicology. cenmed.com

Standardization of Analytical Procedures

The use of a CRM like this compound is fundamental for the standardization of analytical methods. cenmed.com By adding a known quantity of the deuterated standard to a sample, analysts can account for variations in sample preparation and instrument response. This is particularly important in complex matrices such as blood, plasma, and oral fluid. cerilliant.comescholarship.org For instance, a validated method for quantifying cannabinoids in oral fluid utilized a working internal standard solution containing (+/-)-11-hydroxy-Δ9-THC-D3 to ensure accuracy and precision. escholarship.org The development of such standardized methods allows for reliable and reproducible quantification of 11-OH-THC across different analytical runs and laboratories. escholarship.orgnih.gov

Inter-Laboratory Validation and Quality Assurance

Inter-laboratory validation is a critical component of quality assurance in analytical testing. The availability of a well-characterized CRM like this compound facilitates these validation efforts. cenmed.com A multi-laboratory validation of a test kit for quantifying THC and its metabolites in blood relied on NIST-traceable certified reference materials, including the deuterated standard for 11-OH-THC. oatext.com This ensures that different laboratories, potentially using different equipment, can achieve comparable and accurate results, which is vital for forensic and clinical applications where results can have significant legal and medical implications. oatext.com

The table below provides an example of the precision and accuracy data from a validated analytical method using deuterated internal standards.

| Analyte | Quality Control Level | Intra-assay Imprecision (%) | Inter-assay Imprecision (%) | Analytical Recovery (%) |

| 11-OH-THC | Low | <11 | <14 | 86-113 |

| Medium | <11 | <14 | 86-113 | |

| High | <11 | <14 | 86-113 |

Data adapted from a study on the simultaneous quantification of cannabinoids in human plasma. nih.gov

Considerations for Long-Term Storage and Stability of Research Standards

The long-term stability of research standards is crucial for maintaining the accuracy and reliability of analytical measurements over time. For cannabinoid standards, including this compound, storage conditions are a key consideration.

Studies have shown that the stability of cannabinoids can be influenced by temperature and the matrix in which they are stored. researchgate.net For instance, in whole blood, 11-OH-THC was found to be stable for 12 weeks at 4°C and 26 weeks at -20°C. researchgate.net In plasma, its stability extended to 26 weeks at 4°C and 52 weeks at -20°C. researchgate.net However, repeated freeze-thaw cycles can accelerate degradation. researchgate.net The addition of antioxidants, such as ascorbic acid, has been shown to improve the stability of cannabinoids in whole blood stored at -20°C. researchgate.net

For prepared stock solutions of this compound, it is common practice to store them at -20°C to ensure long-term stability. escholarship.orgnih.gov Some protocols even recommend storage at -80°C for stock solutions of authentic and deuterated cannabinoid standards. nih.gov Suppliers of CRMs typically provide specific storage instructions on the product insert to ensure the integrity of the standard. caymanchem.com

Future Directions and Emerging Research Avenues

Development of Novel Analytical Techniques for Complex Cannabinoid Profiles

The increasing complexity of cannabinoid-based products and the discovery of over 120 phytocannabinoids necessitate the development of more sophisticated analytical techniques. shimadzu.commdpi.com Current methods, while robust, face challenges in separating the vast number of structurally similar compounds, including isomers, that may co-elute. shimadzu.comazolifesciences.com

High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Diode Array Detection (DAD), is considered a gold standard for cannabinoid analysis due to its ability to analyze non-volatile and thermally labile compounds without derivatization. mdpi.comazolifesciences.commdpi.com However, for enhanced sensitivity and specificity, especially in complex biological matrices, coupling with Mass Spectrometry (MS) is preferred. mdpi.comscielo.br Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) offer significant improvements over traditional HPLC, providing higher resolution, greater sensitivity, and reduced analysis times. mdpi.com

Gas Chromatography (GC) coupled with MS (GC-MS) is also a widely used and robust platform, particularly for its sensitivity and reproducibility. mdpi.com A primary drawback is the need for derivatization for some compounds and the high temperatures in the injector port, which can cause decarboxylation of acidic cannabinoids, complicating the analysis of plant material. researchgate.net

Emerging techniques are poised to address current limitations. Supercritical Fluid Chromatography (SFC) combines the advantages of both GC and HPLC, using supercritical CO2 as a mobile phase for efficient and fast separations with less solvent waste. nih.govazolifesciences.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that can provide detailed structural information without the need for reference standards, though its higher cost has limited its widespread adoption. azolifesciences.comscielo.br Furthermore, biosensors and portable testing devices are being developed for rapid, on-site screening, which could revolutionize field testing. azolifesciences.comnih.gov

| Technique | Primary Advantages | Key Limitations | Emerging Applications |

|---|---|---|---|

| HPLC-UV/DAD | Robust, reproducible, cost-effective, no sample derivatization needed. mdpi.comscielo.br | Lower sensitivity and specificity compared to MS for minor cannabinoids. mdpi.com | Standard quality control for potency testing in plant material and products. mdpi.com |

| LC-MS/MS | High sensitivity and specificity, suitable for complex matrices, ideal for metabolite analysis. scielo.brnih.gov | Higher cost and complexity. scielo.br | Quantification of low-concentration cannabinoids and their metabolites in biological fluids. nih.govnih.gov |

| GC-MS | High resolution, sensitivity, and well-established libraries. mdpi.com | Requires derivatization for some analytes; thermal degradation of acidic cannabinoids. mdpi.comresearchgate.net | Forensic analysis and comprehensive profiling where acidic forms are not the primary target. mdpi.com |

| SFC | Fast analysis times, reduced solvent consumption, combines benefits of GC and HPLC. azolifesciences.com | Less established than HPLC or GC. | "Green" chemistry approaches to cannabinoid separation. nih.gov |

| NMR | Provides detailed structural information, no reference standard needed for quantification (qNMR). azolifesciences.com | High instrument cost, lower sensitivity than MS. scielo.br | Metabolomic analysis and authentication of cannabis samples. scielo.br |

Expansion of Deuterated Cannabinoid Libraries for Comprehensive Research

The use of stable isotope-labeled internal standards, such as (+/-)-11-Hydroxy-delta9-THC-D3, is fundamental to achieving accurate and precise quantification in mass spectrometry-based methods through isotope dilution. cerilliant.comgoogle.com These standards, which have a deuterium (B1214612) atom in place of a hydrogen atom, are chemically identical to the analyte but have a different mass. This allows them to be distinguished by the mass spectrometer, enabling correction for variations in sample preparation and instrument response. google.comrestek.comnih.gov

Currently, deuterated standards are available for major cannabinoids and their primary metabolites, including Δ⁹-THC-D3, 11-OH-Δ⁹-THC-D3, and THC-COOH-D3. restek.comnih.gov However, as analytical methods become capable of detecting a wider array of minor cannabinoids, metabolites, and synthetic cannabinoids, there is a critical need to expand the library of available deuterated standards. acs.orgresearchgate.net

Future research will focus on the synthesis of novel deuterated analogues for several key reasons:

Broader Coverage: To accurately quantify the hundreds of known cannabinoids and their metabolites, a corresponding library of labeled standards is required. researchgate.net

Metabolic Research: Deuterated compounds can be used in metabolic studies to trace the biotransformation of cannabinoids in vivo without the use of radioactive isotopes. acs.orgtandfonline.com

Novel Psychoactive Substances (NPS): The emergence of synthetic cannabinoid receptor agonists (SCRAs) necessitates the rapid synthesis of their deuterated analogues to aid law enforcement and public health bodies in their detection and quantification. acs.org

The development of these standards involves complex, multi-step synthetic processes. acs.orgnih.gov Efforts are underway to create more efficient synthetic routes to produce a wider variety of high-purity deuterated cannabinoid standards to support comprehensive research and regulatory testing. google.comnih.gov

| Deuterated Standard | Analyte | Primary Application |

|---|---|---|

| This compound | 11-Hydroxy-Δ⁹-THC | Quantification of the primary psychoactive metabolite of THC in biological matrices. cerilliant.comoup.com |

| Δ⁹-THC-D3 | Δ⁹-THC | Quantification of the primary psychoactive component of cannabis. restek.com |

| THC-COOH-D3 | 11-nor-9-Carboxy-Δ⁹-THC | Quantification of the main inactive urinary metabolite used in drug testing. restek.com |

| CBD-D3 | Cannabidiol (CBD) | Quantification of CBD in various products and biological samples. nih.gov |

| d15-A-5F-PINACA | A-5F-PINACA | Internal standard for a synthetic cannabinoid receptor agonist (SCRA). acs.org |

Integration of In Silico Modeling with Experimental Data from Labeled Compounds

In silico modeling, or computational simulation, is an increasingly powerful tool in cannabinoid research. scielo.org.mx Molecular dynamics (MD) simulations and molecular docking studies can predict how cannabinoids and their metabolites interact with biological targets, such as cannabinoid receptors (CB1 and CB2) or metabolizing enzymes. acs.orgscielo.org.mxnih.gov These computational approaches provide insights that can be difficult to obtain through experimental methods alone. scielo.org.mx

The integration of this theoretical data with experimental results from studies using labeled compounds like this compound creates a powerful synergy. For example:

Metabolic Pathway Prediction: Computational models can predict potential sites of metabolism on a cannabinoid molecule. semanticscholar.orgresearchgate.net These predictions can then be confirmed experimentally by administering a labeled parent compound and analyzing the resulting metabolites using LC-MS/MS. researchgate.net

Receptor Binding Affinity: Docking simulations can estimate the binding affinity of a cannabinoid for its receptor. acs.orgusu.edu These computational predictions can be validated through in vitro functional assays using the synthesized compounds. acs.org

Understanding Analytical Data: In spectroelectrochemical studies, ab initio calculations have been used to complement experimental Surface-Enhanced Raman Spectroscopy (SERS) data, helping to interpret the complex signals of THC and its metabolites. rsc.orgrsc.org

This integrated approach allows researchers to build more accurate models of cannabinoid pharmacology and metabolism. By combining the predictive power of in silico methods with the concrete evidence from experimental analysis of labeled compounds, scientists can accelerate the discovery process and gain a deeper understanding of structure-activity relationships. nih.govnih.gov

Exploration of Stereoisomeric Effects in Metabolic and Analytical Contexts (given the "+/-" nature)

The designation "(+/-)" indicates that this compound is a racemic mixture, containing equal amounts of its two enantiomers (mirror-image stereoisomers). This highlights a critical and often overlooked aspect of cannabinoid science: stereochemistry. Δ⁹-THC itself has two stereogenic centers, meaning it can exist as four different stereoisomers. acs.org

The biological activity and metabolic fate of cannabinoids can be highly stereoselective, meaning that different stereoisomers can have vastly different effects and be processed differently by the body. chromatographyonline.comnih.gov For instance, a study on the enantiomers of 11-hydroxy-delta 8-THC-dimethylheptyl found that the (-) enantiomer was 100-800 times more potent than Δ⁹-THC, while the (+) enantiomer was essentially inactive. nih.gov This dramatic difference underscores the importance of a specific three-dimensional structure for interaction with cannabinoid receptors. nih.gov

This has significant implications for both metabolic and analytical research:

Metabolic Studies: Enzymes in the body, particularly cytochrome P450 enzymes, are chiral and can metabolize enantiomers at different rates, leading to different metabolite profiles and durations of effect. researchgate.netchromatographyonline.com Understanding these differences is crucial for predicting the pharmacological and toxicological profile of a cannabinoid.

Analytical Challenges: Standard chromatographic techniques often fail to separate stereoisomers. shimadzu.com This can lead to inaccurate quantification and interpretation, as a single reported peak may represent a mixture of a highly active isomer and an inactive one. restek.comacs.org Therefore, the development of chiral chromatography methods or other stereospecific analytical techniques is essential for accurately assessing cannabinoid exposure and effect. restek.com

Future research must increasingly focus on the stereospecific synthesis of cannabinoid standards and the application of chiral analytical methods. who.int This will allow for a more precise evaluation of the distinct pharmacological properties of individual stereoisomers, moving beyond the analysis of racemic mixtures to a more nuanced understanding of cannabinoid science.

Q & A

Q. What statistical approaches are robust for analyzing dose-response relationships of this compound in neurobehavioral assays?

- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to handle sparse longitudinal data. Use Bayesian hierarchical models to account for clustered observations (e.g., repeated measures in rodents). For dose-response curves, benchmark against the Hill equation and report EC50 values with 95% credible intervals. Include bootstrap resampling to assess model robustness .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.